molecular formula C6H11BrO2 B2436427 1-Bromo-3-methoxy-3-methylbutan-2-one CAS No. 76336-55-5

1-Bromo-3-methoxy-3-methylbutan-2-one

Cat. No. B2436427
CAS RN: 76336-55-5
M. Wt: 195.056
InChI Key: RLEAJEINZQWXQO-UHFFFAOYSA-N
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Description

“1-Bromo-3-methoxy-3-methylbutan-2-one” is a chemical compound that belongs to the family of ketones . It has a CAS Number of 76336-55-5 and a molecular weight of 195.06 .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-methoxy-3-methylbutan-2-one” is 1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.

Scientific Research Applications

  • Conformational Analysis and Spectroscopy:

  • Thermal Decomposition Studies:

    • Hargreaves, Dossor, and Isaac (2007) investigated the thermal decomposition of 1-bromo-2-methylbutane, exploring how different conditions affect the proportion of decomposition products. This research has implications for the stability and reactivity of brominated compounds (Hargreaves, M., Dossor, J., & Isaac, B., 2007).
  • Synthesis and Stereochemistry:

  • Solvent Participation in Chemical Reactions:

    • Liu, Hou, and Tsao (2009) studied the solvent participation in the solvolysis of tertiary bromoalkanes, providing important insights into the role of solvents in chemical reactions involving brominated compounds (Liu, K., Hou, S., & Tsao, M., 2009).
  • Fire Extinguishing Applications:

    • Zou, Vahdat, and Collins (2001) explored the fire extinguishing ability of brominated compounds, including 1-bromo-1-propane, highlighting the potential use of such compounds in firefighting (Zou, Y., Vahdat, N., & Collins, M., 2001).
  • Environmental Chemistry and Pollution Control:

properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAJEINZQWXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methoxy-3-methylbutan-2-one

CAS RN

76336-55-5
Record name 1-bromo-3-methoxy-3-methylbutan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (26.42 g, 0.165 mole) was slowly added to a stirred solution of 19.2 g (0.165 mole) of 3-methoxy-3-methyl-2-butanone in 400 ml. diethyl ether at 15° C. After the addition was complete, the solvent was evaporated, and the residual orange oil distilled to give 22 g (68% yield) of 1-bromo-3-methoxy-3-methyl-2-butanone, b.p. 57°-59° C./1.7 mm. Hg.
Quantity
26.42 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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